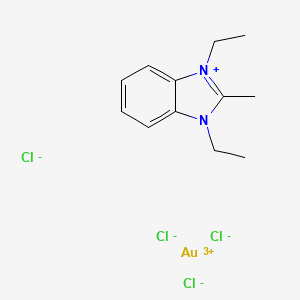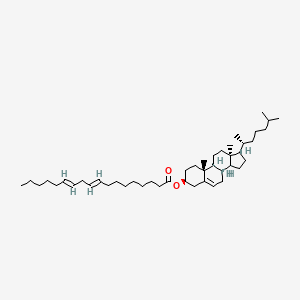![molecular formula C6H14K3NO6P2 B13786405 Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate CAS No. 94277-99-3](/img/structure/B13786405.png)
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate is a heterocyclic organic compound with the molecular formula C6H14K3NO6P2 and a molecular weight of 375.42 g/mol . This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate involves the reaction of butylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Water or ethanol
Reaction Time: 4-6 hours
Industrial production methods may involve continuous flow reactors to optimize yield and purity, ensuring consistent quality for large-scale applications .
Chemical Reactions Analysis
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphonate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phosphinate compounds.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted phosphonates.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or acetone .
Scientific Research Applications
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: This compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research explores its use in drug development, particularly for bone-related diseases due to its affinity for hydroxyapatite.
Mechanism of Action
The mechanism of action of tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonate groups can chelate metal ions, inhibiting metalloprotein enzymes. Additionally, its structure allows it to bind to hydroxyapatite in bones, making it effective in treating bone diseases .
Comparison with Similar Compounds
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate can be compared with other similar compounds such as:
Tetrapotassium [butylimino)bis(methylene)]bisphosphonate: Similar in structure but with different potassium ion coordination.
Dipotassium dihydrogen [propylimino)bis(methylene)]diphosphonate: Contains a propyl group instead of a butyl group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and binding properties .
Properties
CAS No. |
94277-99-3 |
|---|---|
Molecular Formula |
C6H14K3NO6P2 |
Molecular Weight |
375.42 g/mol |
IUPAC Name |
tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C6H17NO6P2.3K/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;;/q;3*+1/p-3 |
InChI Key |
TXIHKDNXBKFLIF-UHFFFAOYSA-K |
Canonical SMILES |
CCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate](/img/structure/B13786323.png)
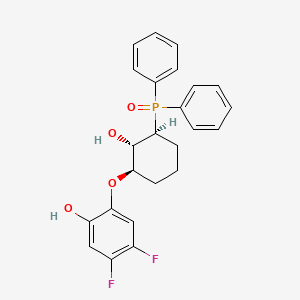
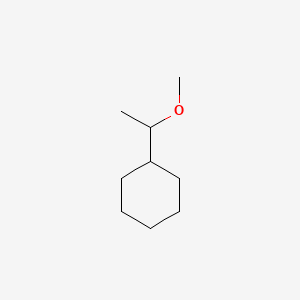
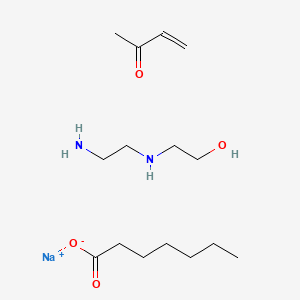
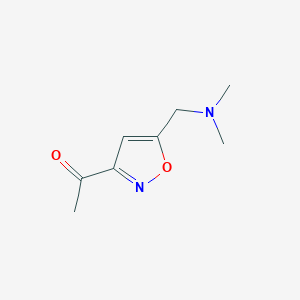
![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)

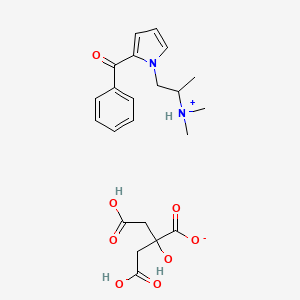
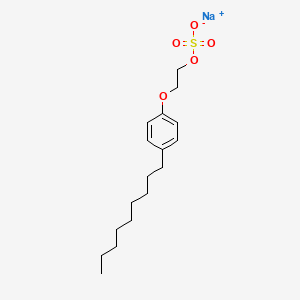
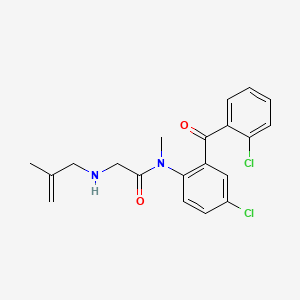
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)

